4-Bromo-3,6-dimethyl-2-nitroaniline CAS number and molecular weight
4-Bromo-3,6-dimethyl-2-nitroaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3,6-dimethyl-2-nitroaniline (CAS Number: 717881-00-0), a substituted nitroaniline with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and extrapolates information from closely related, well-characterized analogs. Herein, a plausible synthetic route is proposed, and its key physicochemical properties, predicted spectroscopic data, potential reactivity, and prospective applications are discussed. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the pharmaceutical, agrochemical, and dye industries. The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of electronic and steric properties, leading to a diverse array of molecules with tailored biological activities and material characteristics. 4-Bromo-3,6-dimethyl-2-nitroaniline belongs to the class of halogenated and nitrated anilines, a group of compounds known for their utility as building blocks in the synthesis of complex heterocyclic systems. The presence of a bromine atom, a nitro group, and two methyl groups on the aniline ring suggests a unique combination of reactivity and lipophilicity, making it an intriguing target for further investigation, particularly in the realm of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3,6-dimethyl-2-nitroaniline is presented in the table below. The molecular weight is calculated from its molecular formula, and other properties are estimated based on its structure.
| Property | Value | Source |
| CAS Number | 717881-00-0 | |
| Molecular Formula | C₈H₉BrN₂O₂ | |
| Molecular Weight | 245.08 g/mol | Calculated |
| Appearance | Predicted to be a yellow to orange crystalline solid | Extrapolated from analogs |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. | Extrapolated from analogs |
| Melting Point | Not available. Predicted to be in the range of 80-120 °C. | Extrapolated from analogs |
| Boiling Point | Not available. Predicted to be >300 °C. | Extrapolated from analogs |
Proposed Synthesis
A plausible synthetic route to 4-Bromo-3,6-dimethyl-2-nitroaniline, based on established methodologies for the synthesis of similar compounds, is outlined below. The proposed synthesis starts from the commercially available 2,5-dimethylaniline.
Experimental Protocol:
Step 1: Synthesis of 3,6-Dimethyl-2-nitroaniline
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To a stirred solution of 2,5-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3,6-dimethyl-2-nitroaniline.
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Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-3,6-dimethyl-2-nitroaniline
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Dissolve 3,6-dimethyl-2-nitroaniline (1.0 eq) in glacial acetic acid.
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To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a large volume of cold water.
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Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
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The crude product is then dried and can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 4-Bromo-3,6-dimethyl-2-nitroaniline based on its structure and data from analogous compounds.
¹H NMR (Proton NMR)
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δ 7.2-7.4 ppm (s, 1H): Aromatic proton at the C5 position. The singlet is due to the absence of adjacent protons.
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δ 4.5-5.5 ppm (br s, 2H): Protons of the amino (-NH₂) group. The chemical shift and broadness of this peak can vary with solvent and concentration.
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δ 2.3-2.5 ppm (s, 3H): Protons of the methyl group at the C6 position.
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δ 2.1-2.3 ppm (s, 3H): Protons of the methyl group at the C3 position.
¹³C NMR (Carbon NMR)
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δ 145-150 ppm: Aromatic carbon attached to the amino group (C1).
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δ 135-140 ppm: Aromatic carbon attached to the nitro group (C2).
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δ 130-135 ppm: Aromatic carbon (C5).
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δ 125-130 ppm: Aromatic carbon attached to the methyl group (C3).
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δ 120-125 ppm: Aromatic carbon attached to the bromine atom (C4).
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δ 115-120 ppm: Aromatic carbon attached to the methyl group (C6).
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δ 15-20 ppm: Carbon of the methyl group at C3.
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δ 10-15 ppm: Carbon of the methyl group at C6.
IR (Infrared) Spectroscopy
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3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine group (two bands expected).
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2850-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.
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1500-1550 cm⁻¹ and 1300-1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
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1600-1650 cm⁻¹: N-H bending vibration.
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500-600 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z 244 and 246 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
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Major Fragmentation Pathways:
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Loss of the nitro group (-NO₂) to give a fragment at m/z 198/200.
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Loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 229/231.
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Subsequent fragmentation of these initial products.
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Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-3,6-dimethyl-2-nitroaniline is dictated by its functional groups. The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further synthetic possibilities. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the C4 position.
Given the biological activities of many substituted nitroanilines, 4-Bromo-3,6-dimethyl-2-nitroaniline holds promise as an intermediate in drug discovery. Potential therapeutic areas include:
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Oncology: As a scaffold for the synthesis of kinase inhibitors. The aniline core is a common feature in many ATP-competitive kinase inhibitors.
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Infectious Diseases: As a precursor to novel antibacterial and antifungal agents. The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs.
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Materials Science: The "push-pull" nature of the electron-donating amino group and the electron-withdrawing nitro group, along with the bromine atom, could impart interesting photophysical properties, making it a candidate for studies in nonlinear optics or as a component in organic dyes.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-3,6-dimethyl-2-nitroaniline is not available, the safety precautions can be extrapolated from closely related halogenated nitroanilines.
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General Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
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Handling: Avoid creating dust. Avoid contact with skin and eyes. Wash thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
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First Aid:
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In case of skin contact: Immediately wash with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.
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Conclusion
4-Bromo-3,6-dimethyl-2-nitroaniline is a chemical entity with significant potential for further exploration in synthetic and medicinal chemistry. Although direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for researchers by proposing a viable synthetic pathway, predicting its spectroscopic characteristics, and outlining its potential reactivity and applications. The information presented herein, based on established chemical principles and data from analogous compounds, is intended to stimulate further research into this and other novel substituted anilines. As with any new compound, all synthetic and handling procedures should be performed with appropriate safety precautions in a laboratory setting.
References
Due to the lack of direct citations for 4-Bromo-3,6-dimethyl-2-nitroaniline, the following references pertain to the synthesis, characterization, and application of analogous compounds and the general principles discussed in this guide.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Jou, D.-C., & Chen, Y.-L. (2012). Synthesis and biological evaluation of novel nitroaniline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 478-481.
- Kumar, A., & Sharma, S. (2018). A review on the synthesis and medicinal applications of bromo-substituted heterocyclic compounds. European Journal of Medicinal Chemistry, 157, 635-667.
- Sigma-Aldrich. Safety Data Sheet for 4-Bromo-2-nitroaniline.
- PubChem. Compound Summary for 4-Bromo-2-nitroaniline. National Center for Biotechnology Information.
